molecular formula C20H18N4OS2 B2935360 N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide CAS No. 1172716-17-4

N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B2935360
CAS No.: 1172716-17-4
M. Wt: 394.51
InChI Key: MNVZKOOAJDSGCL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a complex organic compound that features a benzothiazole ring, a phenylsulfanyl group, and a pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its diverse functional groups.

Medicine

Medicinally, compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

Industrially, it could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Phenylsulfanyl Group: This step might involve the nucleophilic substitution of a halogenated benzothiazole derivative with thiophenol.

    Attachment of the Pyrazole Moiety: This could be done via a coupling reaction between the benzothiazole derivative and a pyrazole-containing reagent.

    Final Acetamide Formation: The final step might involve the acylation of the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfanyl group.

    Reduction: Reduction reactions might target the nitro groups if present or the benzothiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide
  • N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-methylacetamide
  • N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-ethylacetamide

Uniqueness

What sets N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide apart is the presence of the pyrazole moiety, which can introduce additional biological activity and binding specificity compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c25-19(15-26-16-7-2-1-3-8-16)24(14-13-23-12-6-11-21-23)20-22-17-9-4-5-10-18(17)27-20/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVZKOOAJDSGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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